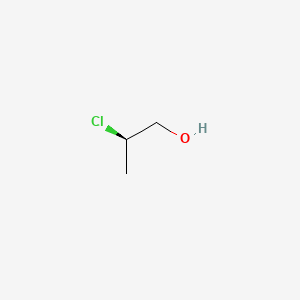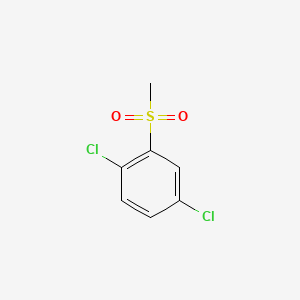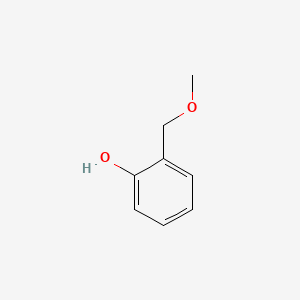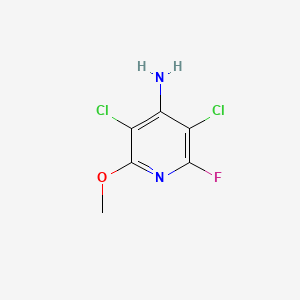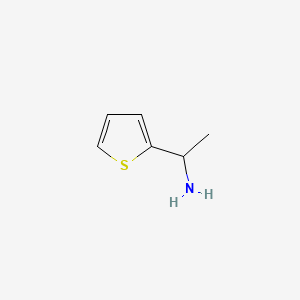
1-(Thiophène-2-yl)éthanamine
Vue d'ensemble
Description
1-(Thiophen-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Thiophen-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42522. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Thiophen-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de bases de Schiff
“1-(Thiophène-2-yl)éthanamine” peut être utilisé dans la synthèse de bases de Schiff . Les bases de Schiff sont des composés insaturés qui ont de larges applications dans plusieurs domaines des sciences de la vie .
Inhibiteurs de la lipase pancréatique
Les bases de Schiff dérivées de “this compound” ont montré une activité prometteuse en tant qu'inhibiteurs de la lipase pancréatique . Cela pourrait avoir des applications potentielles dans le traitement de l'obésité et des troubles métaboliques associés.
Activité antioxydante
Ces bases de Schiff ont également révélé une bonne activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.
Activité antibactérienne
Les bases de Schiff ont été évaluées contre plusieurs types de bactéries et ont montré une activité antibactérienne significative . Cela suggère des applications potentielles dans le développement de nouveaux agents antibactériens.
Synthèse de dérivés de pyrimidine
“this compound” peut être utilisé comme réactif dans la synthèse de dérivés de pyrimidine . Les dérivés de pyrimidine ont une large gamme d'activités biologiques et sont utilisés dans le développement de divers médicaments.
Fonctionnalisation de nanotubes de carbone multicouches (MWCNT)
“this compound” est approprié pour la fonctionnalisation de nanotubes de carbone multicouches (MWCNT) . Cela pourrait avoir des applications potentielles dans le domaine de la nanotechnologie.
Mécanisme D'action
Target of Action
It’s structurally similar to other thiophene compounds which have been found to interact with enzymes such as leukotriene a-4 hydrolase .
Mode of Action
It’s known that the compound undergoes microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .
Biochemical Pathways
The formation of piperazine-2,6-dione derivatives suggests potential involvement in amino acid metabolism or protein synthesis pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s known that the compound can act as a probable substitute to the pyridine ligand on the performance of poly(3-hexylthiophene)/cdse hybrid solar cells .
Action Environment
It’s known that the compound is sensitive to air and requires protection with nitrogen gas .
Safety and Hazards
Orientations Futures
While specific future directions for “1-(Thiophen-2-yl)ethanamine” are not mentioned in the search results, it’s worth noting that thiophene-based compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been studied for their potential use in organic semiconductors , and as reactants in the synthesis of various derivatives .
Analyse Biochimique
Biochemical Properties
1-(Thiophen-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that 1-(Thiophen-2-yl)ethanamine can act as a reactant in the synthesis of complex organic molecules. Additionally, it has been used to functionalize multiwall carbon nanotubes, indicating its potential in nanotechnology applications .
Cellular Effects
1-(Thiophen-2-yl)ethanamine influences various cellular processes and functions. It has been investigated for its potential as a substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells . This suggests that it may affect cellular processes related to energy conversion and storage. Furthermore, its role in the synthesis of pyrimidine derivatives and acylguanidines indicates that it may influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 1-(Thiophen-2-yl)ethanamine involves its interaction with biomolecules at the molecular level. It undergoes condensation reactions with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction indicates that 1-(Thiophen-2-yl)ethanamine can act as a nucleophile, participating in the formation of new chemical bonds. Additionally, its ability to functionalize multiwall carbon nanotubes suggests that it can interact with carbon-based materials, potentially influencing their properties and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-yl)ethanamine may change over time due to its stability and degradation. It is known to be sensitive to air and light, which can lead to its degradation and loss of activity . Long-term studies have shown that prolonged exposure to air can cause the compound to turn red, indicating chemical changes . These temporal effects must be considered when using 1-(Thiophen-2-yl)ethanamine in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-yl)ethanamine in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At high doses, it may exhibit toxic or adverse effects. Studies have shown that it can cause irritation to the skin and eyes, as well as respiratory issues when inhaled . These dosage effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-(Thiophen-2-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction suggests that it may influence metabolic flux and metabolite levels. Additionally, its role in the synthesis of pyrimidine derivatives indicates that it may be involved in nucleotide metabolism .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-yl)ethanamine within cells and tissues involve interactions with transporters and binding proteins. It has been shown to functionalize multiwall carbon nanotubes, suggesting that it can be transported and distributed within nanomaterials . This property may influence its localization and accumulation within cells and tissues, affecting its overall activity and function.
Subcellular Localization
1-(Thiophen-2-yl)ethanamine’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its ability to functionalize multiwall carbon nanotubes suggests that it may localize to areas with high concentrations of carbon-based materials . This localization can affect its activity and function within the cell.
Propriétés
IUPAC Name |
1-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBVRVJQXVVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285630 | |
| Record name | 1-(thiophen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-16-6 | |
| Record name | 1-(2-Thienyl)-1-aminoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6309-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(thiophen-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-THIENYL)-1-AMINOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX6NX2S3AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the successful use of 1-(thiophen-2-yl)ethanamine as a substrate in a copper-catalyzed C-S coupling reaction. What is particularly noteworthy about this finding?
A1: The research demonstrates that 1-(thiophen-2-yl)ethanamine, classified as a heterocyclic amine, can effectively participate in this copper-catalyzed C-S coupling reaction. [] This is significant because it expands the scope of the reaction to include a broader range of substrates, specifically those containing heterocyclic moieties. This opens up possibilities for synthesizing more diverse and potentially valuable chiral benzylic thioethers, thioacetates, and sulfones. The high enantiomeric excess (ee) achieved (94-99%) further emphasizes the potential of this method for synthesizing chiral molecules with high stereochemical purity, which is crucial in pharmaceutical and agrochemical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
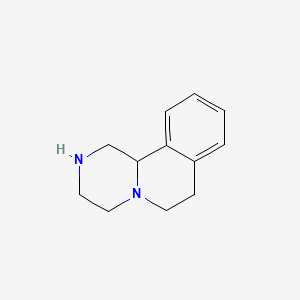
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)


